molecular formula C12H11Cl2N3O2 B2887021 N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014028-18-2

N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2887021
CAS No.: 1014028-18-2
M. Wt: 300.14
InChI Key: KRPBUVPVAILGEP-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of agrochemical discovery. It belongs to the class of pyrazole-4-carboxamides, a group known for their potential biological activity. Structural analogs of this compound, which share the pyrazole carboxamide core, have been extensively studied and developed as potent fungicides. These related compounds, such as those featuring a difluoromethyl group at the 3-position, function by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi . This mechanism disrupts cellular energy production, making such molecules highly effective against a broad spectrum of plant-pathogenic fungi . Research into pyrazole carboxamide derivatives is not limited to fungicidal activity. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, with investigated applications spanning various therapeutic areas. Scientific literature indicates that pyrazole and pyrazoline derivatives can exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This broad relevance makes this compound a valuable chemical tool for researchers exploring new active ingredients, studying structure-activity relationships (SAR), or investigating modes of action in biological systems. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-9(13)10(14)5-7/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPBUVPVAILGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and mobility of DCMU, potentially impacting its absorption by plants. Additionally, environmental conditions such as temperature and sunlight exposure can influence the degradation rate of DCMU, affecting its persistence in the environment. It’s important to note that DCMU can have adverse effects on non-target organisms in the environment, highlighting the need for careful management and application of this herbicide.

Biochemical Analysis

Biochemical Properties

. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules. For instance, compounds with a pyrazole ring have been found to interact with enzymes such as cytochrome P450, influencing their activity

Cellular Effects

The cellular effects of N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are currently unknown. It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, similar compounds have been shown to affect the expression of genes involved in photosynthesis

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Biological Activity

N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by case studies and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1014028-01-3
  • Molecular Formula : C12H11Cl2N3O2
  • Molecular Weight : 300.14 g/mol

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit potent anti-inflammatory properties. In particular, this compound has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study :
A study evaluated the compound's effectiveness in reducing carrageenan-induced edema in rats. Results indicated a reduction in paw swelling comparable to standard anti-inflammatory agents like indomethacin, highlighting its potential as an anti-inflammatory therapeutic agent .

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains.

Research Findings :
In vitro studies revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations .

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with various studies indicating their ability to inhibit cancer cell proliferation.

Research Findings :
In a recent study, the compound was tested against several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .

Cell LineIC50 (µM)
HT2915
MCF720

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. It is believed to inhibit cyclooxygenase enzymes (COX), thereby reducing the synthesis of prostaglandins involved in inflammation . Additionally, its interaction with cellular receptors may lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications

  • Synthetic Methodology : The use of EDCI/HOBt coupling () suggests scalable routes for the target compound, with yields comparable to 3a–3p (62–71%) .

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